molecular formula C27H22N4O3 B2629944 N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-37-7

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2629944
CAS No.: 941963-37-7
M. Wt: 450.498
InChI Key: UEBOYTPXKCHIJS-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(benzyloxy)phenylamine, which is then reacted with 2-bromoacetyl bromide to form an intermediate. This intermediate undergoes cyclization with 2-phenylhydrazine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)phenol: Shares the benzyloxyphenyl group but lacks the pyrazolopyrazinone moiety.

    2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one: Contains the pyrazolopyrazinone structure but lacks the benzyloxyphenyl group.

Uniqueness

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is unique due to its combination of both the benzyloxyphenyl and pyrazolopyrazinone structures. This dual functionality provides it with distinct chemical and biological properties that are not observed in the individual components.

Properties

CAS No.

941963-37-7

Molecular Formula

C27H22N4O3

Molecular Weight

450.498

IUPAC Name

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C27H22N4O3/c32-26(28-22-11-13-23(14-12-22)34-19-20-7-3-1-4-8-20)18-30-15-16-31-25(27(30)33)17-24(29-31)21-9-5-2-6-10-21/h1-17H,18-19H2,(H,28,32)

InChI Key

UEBOYTPXKCHIJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O

solubility

not available

Origin of Product

United States

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